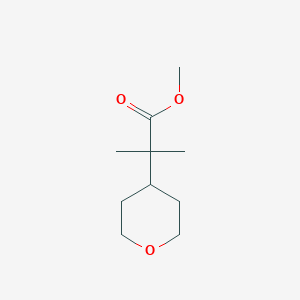

Methyl 2-methyl-2-(oxan-4-yl)propanoate

Description

Methyl 2-methyl-2-(oxan-4-yl)propanoate is a branched ester derivative containing a tetrahydropyran (oxan-4-yl) substituent. This compound features a methyl ester group and a quaternary carbon center, which confers steric hindrance and influences its reactivity and physical properties. The tetrahydropyran moiety may enhance solubility in organic solvents and modulate biological activity, as seen in related compounds .

Properties

CAS No. |

1259021-46-9 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2-methyl-2-(oxan-4-yl)propanoate |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(11)12-3)8-4-6-13-7-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

JZHYTCXCPIDHOQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C1CCOCC1)C(=O)OC |

Canonical SMILES |

CC(C)(C1CCOCC1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-methyl-2-(oxan-4-yl)propanoate and related compounds:

Key Observations:

Functional Group Influence: The amino group in Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride and Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents and enabling interactions in biological systems . In contrast, this compound lacks this functionality, likely reducing its hydrophilic character. The epoxide group in the compound from increases reactivity, enabling ring-opening reactions for polymer or agrochemical synthesis .

Applications: Amino-substituted analogs are marketed as lab-use scaffolds, suggesting this compound could serve a similar role if functionalized . The absence of amino or epoxide groups may limit its direct biological utility but make it suitable for inert matrices or non-polar solvent applications.

Research Findings and Structural Insights

- The tetrahydropyran ring likely adopts a chair conformation, as seen in related heterocycles .

- Hydrogen Bonding and Aggregation: Hydrogen-bonding analysis () suggests that amino-containing analogs form stronger intermolecular networks, whereas this compound may exhibit weaker van der Waals interactions due to its non-polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.